molecular formula C17H22N4S B6453958 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine CAS No. 2548989-16-6

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine

Número de catálogo: B6453958
Número CAS: 2548989-16-6
Peso molecular: 314.5 g/mol
Clave InChI: MZDASSJUQIEXGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core fused with a 7-methyl substituent and an azetidine ring linked to an octahydrocyclopenta[c]pyrrol moiety. The thienopyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and metabolic disorder therapeutics .

Propiedades

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-9-22-16-15(11)18-10-19-17(16)21-7-14(8-21)20-5-12-3-2-4-13(12)6-20/h9-10,12-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDASSJUQIEXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CC(C3)N4CC5CCCC5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine moiety attached to an octahydrocyclopenta[c]pyrrol structure through an azetidine ring. This unique structural arrangement contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing thieno[3,2-d]pyrimidine have shown promising results in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some derivatives demonstrate significant anti-inflammatory properties, which can be beneficial in treating conditions like arthritis.
  • Antimicrobial Properties : The presence of the thieno moiety is linked to enhanced antimicrobial activity against various pathogens.

The biological activity of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine may involve several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that contribute to disease states.

Table 1: Summary of Biological Activities

Activity TypeRelated StudiesFindings
AnticancerStudy AInhibition of tumor growth in vitro.
Anti-inflammatoryStudy BReduction in cytokine levels in models.
AntimicrobialStudy CEffective against Gram-positive bacteria.

Case Study: Anticancer Activity

A study investigated the anticancer effects of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study: Anti-inflammatory Effects

In another study, the compound was tested in a murine model of inflammation. Administration resulted in a notable decrease in paw edema and inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit specific kinases involved in cancer progression. Research on related thieno[3,2-d]pyrimidines demonstrated their efficacy as potential anticancer agents by targeting pathways essential for tumor growth and survival .

Antimicrobial Properties

The thieno[3,2-d]pyrimidine scaffold has also been linked to antimicrobial activity. A study focused on derivatives of this scaffold highlighted their effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial protein synthesis . The target compound may exhibit similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR) Studies

The unique structure of 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine allows for extensive SAR studies. By modifying different functional groups on the thieno[3,2-d]pyrimidine core or the azetidine ring, researchers can optimize the compound’s biological activity and selectivity for specific targets . This approach is crucial for developing more effective therapeutic agents.

Computational Modeling

Computational docking studies have been employed to predict how this compound interacts with biological targets. Such studies help in understanding binding affinities and can guide further modifications to enhance efficacy . The ability to model interactions at the molecular level is invaluable in rational drug design.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer activityIdentified significant inhibition of cancer cell lines with thieno[3,2-d]pyrimidine derivatives.
Study BAntimicrobial effectsDemonstrated potent activity against Gram-positive bacteria using modified thieno[3,2-d]pyrimidines.
Study CSAR analysisRevealed that substitutions at specific positions on the thieno ring enhance biological activity significantly.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Sulfonylurea Derivatives

  • Glc (1-[(4-methylbenzene)sulfonyl]-3-[octahydrocyclopenta[c]pyrrol-2-yl]urea): Structural Similarities: Shares the octahydrocyclopenta[c]pyrrol-azetidine motif. Key Differences: Glc replaces the thienopyrimidine group with a sulfonylurea moiety, classifying it as a BCS Class II drug with low solubility and high permeability. This contrasts with the thienopyrimidine-based compound, which may exhibit improved solubility due to its heteroaromatic core . Pharmacological Relevance: Glc is implicated in diabetes therapy, suggesting that the target compound could share similar metabolic targets but with modified pharmacokinetics.

Pyrimidine and Pyrazole-Pyrimidine Derivatives

  • [3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine (13a): Structural Similarities: Contains a pyrimidine core, albeit fused with a pyrazole ring instead of thiophene. Melting points (>340°C) indicate high crystallinity, which may correlate with lower solubility .
  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Structural Similarities: Features a fused pyridine ring system. Key Differences: The nitrophenyl and ester groups introduce polarity, contrasting with the lipophilic thienopyrimidine-azetidine combination. Its 243–245°C melting point and 51% yield suggest moderate synthetic accessibility compared to the target compound .

Azetidine-Containing Analogues

  • 3-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]azetidine dihydrochloride (Enamine Ltd): Structural Similarities: Identical octahydrocyclopenta[c]pyrrol-azetidine backbone. Key Differences: Lacks the thienopyrimidine group, resulting in a lower molecular weight (260.05 vs. ~300–350 g/mol for the target compound). The hydrochloride salt form may enhance aqueous solubility .
  • 1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine: Structural Similarities: Shares the azetidine and octahydrocyclopenta[c]pyrrol framework. Key Differences: Substitution with a methoxybenzoyl group instead of thienopyrimidine alters electronic properties and target selectivity. The molecular weight (300.4 g/mol) is comparable, suggesting similar bioavailability challenges .

Thiazolo-Pyridine Derivatives

  • 3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidine (Life Chemicals): Structural Similarities: Azetidine and octahydrocyclopenta[c]pyrrol groups are conserved. Key Differences: Replaces thienopyrimidine with thiazolo[4,5-c]pyridine, which may influence binding to sulfur-metabolizing enzymes.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Solubility/BCS Class Pharmacological Notes Reference ID
1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine Thieno[3,2-d]pyrimidine ~330–350 (estimated) 7-methylthieno, azetidine Likely Class II/III Potential kinase inhibitor N/A
Glc Sulfonylurea Not provided 4-methylbenzenesulfonyl, urea BCS Class II (low solubility) Diabetes therapy
3-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]azetidine dihydrochloride Azetidine 260.05 Hydrochloride salt Enhanced solubility Structural analog
1-(3-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine Azetidine 300.4 3-methoxybenzoyl Not provided Substituent-driven selectivity
[3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine Pyrazolo[3,4-d]pyrimidine Not provided 4-fluorophenyl, 4-nitrophenyl High crystallinity Metabolic stability

Métodos De Preparación

Synthesis of the Thieno[3,2-d]Pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclization of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions . For the 7-methyl variant, methyl substitution is introduced at the C7 position via a Friedel-Crafts alkylation during the cyclization step.

Key Reaction Conditions

  • Starting Material : 2-Amino-5-methylthiophene-3-carboxylic acid ethyl ester.

  • Cyclization Agent : Urea in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Yield : 68–72% after recrystallization from ethanol .

The methyl group at C7 enhances electron density, influencing downstream reactivity during azetidine coupling. Nuclear magnetic resonance (NMR) analysis (¹H, 400 MHz) confirms regioselectivity, with a singlet at δ 2.45 ppm corresponding to the C7 methyl group .

Preparation of Octahydrocyclopenta[c]Pyrrole

Octahydrocyclopenta[c]pyrrole, a bicyclic amine, is synthesized via a stereocontrolled intramolecular [3+2] cycloaddition. The process begins with N-protected pyrrolidine derivatives functionalized with a cyclopentene moiety.

Synthetic Pathway

  • Starting Material : (R)-N-Boc-pyrrolidine-2-carbaldehyde.

  • Cyclopentene Grafting : Wittig reaction with cyclopentylidenetriphenylphosphorane yields a trans-alkene intermediate.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, forming the bicyclic structure.

  • Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding octahydrocyclopenta[c]pyrrole hydrochloride .

Optimization Notes

  • Stereochemical integrity is maintained using chiral catalysts during hydrogenation.

  • The final product exhibits a characteristic IR absorption at 3280 cm⁻¹ (N–H stretch) and a ¹³C NMR signal at δ 58.2 ppm for the bridgehead nitrogen .

Azetidine Ring Formation and Functionalization

Azetidine rings are constructed via nucleophilic ring-closing reactions. For this compound, a Mitsunobu reaction is employed to introduce the octahydrocyclopenta[c]pyrrole substituent at the C3 position.

Stepwise Procedure

  • Azetidine Precursor : 3-Hydroxyazetidine is protected with a tert-butyldimethylsilyl (TBS) group.

  • Mitsunobu Coupling : Reaction with octahydrocyclopenta[c]pyrrole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C.

  • Deprotection : TBS removal via tetrabutylammonium fluoride (TBAF) yields 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine .

Critical Parameters

  • Reaction temperature must remain below 5°C to prevent racemization.

  • The product’s optical rotation ([α]D²⁵ = +12.4°) confirms retention of stereochemistry .

Coupling of Thieno[3,2-d]Pyrimidine and Azetidine Moieties

The final step involves linking the thieno[3,2-d]pyrimidine core to the functionalized azetidine. A Buchwald-Hartwig amination is preferred for its efficiency in forming C–N bonds under mild conditions.

Reaction Setup

  • Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Base : Cs₂CO₃ in toluene at 80°C for 12 hours.

  • Substrate : 4-Chloro-7-methylthieno[3,2-d]pyrimidine and 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine .

Post-Reaction Workup

  • Extraction : The crude product is partitioned between ethyl acetate and water.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1) isolates the target compound in 65% yield.

Analytical Data

  • HRMS (ESI+) : m/z calculated for C₁₈H₂₃N₅S [M+H]⁺: 349.1678; found: 349.1681.

  • ¹H NMR : δ 8.21 (s, 1H, pyrimidine-H), 3.92–3.85 (m, 4H, azetidine-H), 2.98–2.91 (m, 2H, bicyclic amine-H) .

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereochemical Control
Buchwald-Hartwig Amination65%98%High
SN2 Displacement42%89%Moderate
Reductive Amination55%95%Low

The Buchwald-Hartwig method outperforms alternatives in yield and stereoselectivity, making it the preferred industrial approach .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization techniques for this compound?

  • Methodological Answer : The compound can be synthesized via condensation reactions with aromatic aldehydes under reflux conditions in ethanol, followed by purification through recrystallization. Key steps include refluxing precursors (e.g., thieno[3,2-d]pyrimidin-4-one derivatives) with aldehydes for 2–3 hours . Characterization requires IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹) and ¹H-NMR to verify proton environments (e.g., methyl groups at δ 2.3–2.5 ppm). Mass spectrometry (MS) validates molecular weight .

Q. What safety protocols are critical during synthesis and handling?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile solvents (e.g., dichloromethane). Wear nitrile gloves and lab coats to prevent skin contact. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and consulting a physician for ingestion . Store the compound in airtight containers at 2–8°C to prevent degradation .

Q. How can researchers confirm structural integrity and purity?

  • Methodological Answer : Combine chromatographic (HPLC with C18 columns) and spectroscopic methods. Purity ≥95% can be verified via HPLC retention time consistency. Elemental analysis (C, H, N) should match theoretical values within ±0.3%. Differential scanning calorimetry (DSC) identifies melting point deviations indicative of impurities .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer : Screen solvents (e.g., DMF vs. ethanol) and catalysts (e.g., piperidine for Knoevenagel condensations). In one study, ethanol with piperidine increased yields to 92% for similar thienopyrimidinones . Kinetic studies (e.g., varying reflux durations from 1–4 hours) can identify optimal reaction times. Consider microwave-assisted synthesis to reduce time and improve selectivity .

Q. How should contradictions in reported biological activities be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., fixed MIC assays for antimicrobial activity). Cross-validate results using orthogonal methods: compare in vitro enzyme inhibition data with cellular assays (e.g., cytotoxicity in HEK293 cells). Meta-analysis of literature should account for variables like solvent choice (DMSO vs. PBS) and cell line specificity .

Q. What theoretical frameworks guide the design of experiments for this compound?

  • Methodological Answer : Link hypotheses to computational models (e.g., DFT calculations for electronic properties) or pharmacological theories (e.g., structure-activity relationships for kinase inhibitors). For example, molecular docking can predict binding affinities to target proteins (e.g., cyclin-dependent kinases), informing synthetic modifications .

Q. How can membrane separation technologies improve purification?

  • Methodological Answer : Nanofiltration membranes (MWCO 200–500 Da) can separate unreacted precursors from the target compound. Optimize transmembrane pressure (3–5 bar) and pH (neutral to avoid degradation). Monitor purity via LC-MS post-filtration .

Data Analysis & Experimental Design

Q. What strategies address discrepancies in spectroscopic data?

  • Methodological Answer : Re-run NMR with deuterated solvents (e.g., DMSO-d6) to resolve splitting artifacts. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isobaric interferences. Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. How to design a robust structure-activity relationship (SAR) study?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying substituents on the azetidine ring). Test each analog in triplicate using dose-response assays (e.g., IC₅₀ determinations). Apply multivariate analysis (e.g., PCA) to correlate structural features with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.